molecular formula C13H14ClNO3 B3022020 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride CAS No. 1332529-91-5

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride

Cat. No.: B3022020
CAS No.: 1332529-91-5
M. Wt: 267.71
InChI Key: PPZZEHSWRCYNRK-UHFFFAOYSA-N
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Description

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride: is an organic compound with a complex structure that includes a benzylamino group attached to a furoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride typically involves the reaction of benzylamine with 2-furoic acid under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: In medicine, this compound is explored for its potential use as a pharmaceutical intermediate. Its derivatives may serve as active pharmaceutical ingredients (APIs) in the development of new drugs.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The furoic acid moiety may also play a role in the compound’s activity by interacting with enzymes or receptors involved in various biochemical pathways.

Comparison with Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    2-Furoic Acid: A compound with a furoic acid moiety but lacking the benzylamino group.

    N-Benzyl-2-furoic Acid: A compound similar to 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride but with different substitution patterns.

Uniqueness: this compound is unique due to the presence of both the benzylamino and furoic acid groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzylamino group linked to a furoic acid moiety, which is responsible for its diverse biological activities. Its chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}ClN2_2O2_2
  • Molecular Weight : 252.68 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions, influencing the function of these targets. The furoic acid moiety may also participate in enzyme interactions, contributing to the compound's therapeutic potential.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism underlying this activity may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies demonstrate that it can induce apoptosis in cancer cell lines, such as HeLa and B16F10 cells. The anticancer activity is believed to stem from the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival.

Cell Line IC50 (µM) Mechanism
HeLa15.2Apoptosis induction
B16F1020.3Cell cycle arrest

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising antioxidant activity. This property is crucial for neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of the compound against several bacterial strains, reporting a minimum inhibitory concentration (MIC) as low as 25 µg/mL against Staphylococcus aureus.
  • Cytotoxicity Assessment : In a cytotoxicity study involving B16F10 melanoma cells, researchers found that treatment with varying concentrations of the compound resulted in significant cell death at concentrations above 10 µM after 48 hours.
  • Mechanistic Insights : A recent investigation highlighted the role of the furoic acid moiety in modulating enzyme activity related to cancer progression, suggesting that derivatives of this compound could serve as lead compounds for drug development targeting specific cancer pathways .

Properties

IUPAC Name

5-[(benzylamino)methyl]furan-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3.ClH/c15-13(16)12-7-6-11(17-12)9-14-8-10-4-2-1-3-5-10;/h1-7,14H,8-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZZEHSWRCYNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(O2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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